molecular formula C7H4NO3S- B184966 3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide CAS No. 16766-82-8

3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide

Cat. No. B184966
CAS RN: 16766-82-8
M. Wt: 182.18 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-M
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Description

3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide, also known as BIT, is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. BIT is a white crystalline solid that is soluble in water and shows excellent thermal stability. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in pharmaceuticals, cosmetics, and other industries.

Scientific Research Applications

Phytotoxic Activities

A study by Miyamoto, Ikeda, & Wakabayashi (2003) explored the phytotoxic activities of N-substituted phenyl isothiazolone derivatives, including 3-oxo-1,2-benzisothiazol-2-ide 1,1-dioxide. These compounds demonstrated significant phytotoxicity, indicating potential use as peroxidizing herbicides.

Biological Activity and Derived Radicals

In 2010, Zakharova et al. synthesized various N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, evaluating their inhibitory activity against human leukocyte elastase and acetylcholinesterase. This indicates potential biomedical applications for these compounds.

Structural Analysis and Reactivity

A study by Fonseca (2009) provided a structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, exploring its reactivity in catalytic transfer reduction. This contributes to understanding the chemical reactivity of such compounds.

Photochemistry Studies

Ismael et al. (2012) conducted a study on the photochemistry of a novel tetrazole-saccharyl conjugate, which included 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. They proposed various photofragmentation pathways, relevant in the field of photochemistry.

Molecular Structure and Infrared Spectra

The work of Kaczor et al. (2008) focused on the molecular structure and infrared spectra of monomeric 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide. This study aids in understanding the vibrational spectra and molecular geometry of such compounds.

Catalytic Applications in Organic Synthesis

Banerjee et al. (2020) Banerjee, Bhardwaj, Kaur, Kaur, & Singh (2020) summarized the catalytic applicability of saccharin and its derivatives, including 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, in various organic transformations. This highlights the potential use of these compounds in synthetic organic chemistry.

Biologically Active Derivatives

Zia-ur-Rehman et al. (2009) Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan (2009) synthesized a series of biologically active derivatives of 1,2-benzisothiazole, demonstrating their potential in medicinal chemistry.

Synthetic Utilization in Polynitroaromatic Compounds

Zlotin et al. (2000) Zlotin, Kislitsin, Podgursky, Samet, Semenov, Buchanan, III, & Gakh (2000) reported on the synthesis of 4,6-dinitro-1,2-benzisothiazol-3-ones from 2-benzylthio-4,6-dinitrobenzamides, indicating the synthetic versatility of these compounds in organic chemistry.

Chapman Rearrangement in Pseudosaccharins

Kaczor et al. (2008) Kaczor, Proniewicz, Almeida, Gómez-Zavaglia, Cristiano, Beja, Silva, & Fausto (2008) studied the Chapman-type rearrangement in pseudosaccharins, providing insight into the rearrangement mechanisms of these compounds.

Preparation from Lithiated Intermediates

Dunn et al. (2004) Dunn, Hajiaghamohseni, Lioi, Meierhoefer, Walters, & Beam (2004) described the preparation of 3-substituted 1,2-benzisothiazole 1,1-dioxides from lithiated intermediates, highlighting a synthetic pathway for these compounds.

properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NO3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872456
Record name Saccharinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide

CAS RN

16766-82-8
Record name Saccharinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide
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Reactant of Route 6
3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide

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